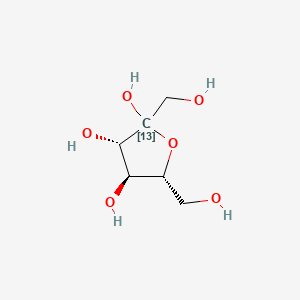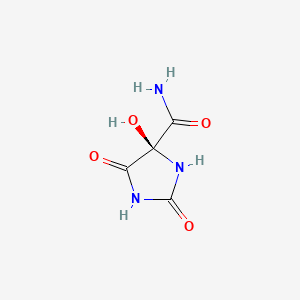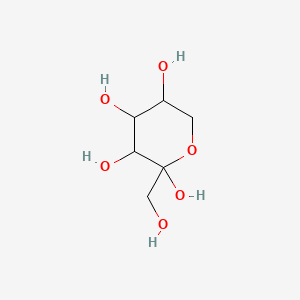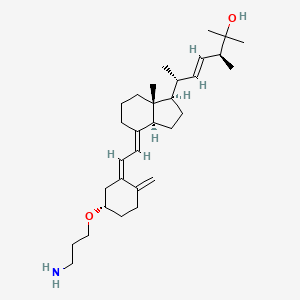![molecular formula C6H12O6 B583689 D-[4-13C]Galactose CAS No. 478518-58-0](/img/structure/B583689.png)
D-[4-13C]Galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[4-13C]Galactose is a monosaccharide sugar that serves as an energy source and glycosylation component . It is a C-4 epimer of glucose and often used as a source of carbon in culture media . D-Galactose is a natural aldohexose and a C-4 epimer of glucose .
Synthesis Analysis
The asymmetric synthesis of D-galactose has been completed in eight steps and in >14% yield from simple starting materials via an iterative syn-glycolate aldol strategy . In another study, carbohydrate-containing polymers were synthesized via free radical polymerization .Molecular Structure Analysis
D-[4-13C]Galactose has a molecular formula of C513CH12O6 . Galactose exists in both open-chain and cyclic form. The open-chain form has a carbonyl at the end of the chain. Four isomers are cyclic, two of them with a pyranose (six-membered) ring, two with a furanose (five-membered) ring .
Chemical Reactions Analysis
D-Galactose is a component of the disaccharide lactose and released upon hydrolysis by β-galactosidase enzymes .Physical And Chemical Properties Analysis
D-Galactose is a white crystalline solid . It has a melting point of 168 - 170 °C . It is easily soluble in cold water .Aplicaciones Científicas De Investigación
Biofuel Production from Galactose-Rich Biomass
D-Galactose serves as a valuable raw material for biofuel production. Researchers have harnessed microbial fermentation to convert galactose-rich biomass into biofuels. This process involves breaking down complex carbohydrates from sources like macroalgae, plants, and dairy waste. Innovations in pretreatment methods and advancements in fermentation technologies have enabled efficient biofuel production from galactose .
Low-Calorie Sweetener Production: D-Tagatose
As health-conscious consumers seek alternatives to traditional sugar, D-galactose has emerged as a promising candidate. Specifically, D-tagatose—a low-calorie sweetener—is derived from D-galactose. Scientists have explored the characterization and genetic modification of L-arabinose isomerase to enhance the bioconversion of D-galactose into D-tagatose. This sweetener provides a healthier option for those looking to reduce their sugar intake .
Drug Delivery and Diagnostics
D-galactose has unique properties that make it an attractive ligand for drug delivery systems. Its interactions with specific cell receptors have been investigated for targeted drug delivery. Additionally, researchers have explored its potential in diagnostics and theranostics, leveraging its distinctive features to enhance medical treatments .
Protein Engineering and Enzyme Activity Enhancement
In the field of protein engineering, D-galactose plays a role in improving enzyme activity. Techniques such as random mutagenesis and rational protein design have been employed to enhance enzyme performance. These efforts contribute to the development of more efficient biocatalysts for various applications .
Maillard Browning Reaction and Food Chemistry
D-Galactose’s presence in nature as a reducing sugar makes it relevant to food chemistry. It readily participates in the Maillard browning reaction, which contributes to the color and flavor of baked goods, roasted coffee, and other foods. Understanding galactose’s role in this reaction is essential for food scientists and culinary experts .
Cell Wall Components and Plant Biology
Galactose is a component of cell walls in plants. Researchers study its role in cell wall structure, function, and biosynthesis. Insights into galactose-containing polysaccharides contribute to our understanding of plant growth, development, and responses to environmental stressors .
Glycoproteins and Glycolipids
D-Galactose is also found in glycoproteins and glycolipids. These complex molecules play critical roles in cell signaling, immune responses, and disease processes. Investigating galactose-containing biomolecules sheds light on cellular communication and potential therapeutic targets .
Biodegradable Materials and Sustainability
Galactose-based materials have been explored for their potential in biodegradable plastics and sustainable packaging. Researchers investigate their properties, degradation pathways, and environmental impact. By utilizing galactose-derived materials, we can reduce our reliance on petroleum-based plastics and promote eco-friendly alternatives .
Propiedades
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GAFGDFDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[13C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[4-13C]Galactose | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[4-13C]Erythrose](/img/structure/B583606.png)








